molecular formula C7H8IN3 B8798242 5-Iodo-1-isopropyl-1H-pyrazole-4-carbonitrile

5-Iodo-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B8798242
M. Wt: 261.06 g/mol
InChI Key: UIIWPVJVXSAYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1-isopropyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H8IN3 and its molecular weight is 261.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8IN3

Molecular Weight

261.06 g/mol

IUPAC Name

5-iodo-1-propan-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C7H8IN3/c1-5(2)11-7(8)6(3-9)4-10-11/h4-5H,1-2H3

InChI Key

UIIWPVJVXSAYFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Amyl nitrite (13.00 g, 111.0 mmol) was added to a suspension of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (1.77 g, 11.8 mmol) in Diiodomethane (56.0 mL, 695 mmol) at −10° C. in 30 min. The mixture was stirred for 30 min at room temperature and then heated at 100° C. for 2 hours. The mixture was then cooled and concentrated in high vacuum to give a residue which was partitioned between ethyl acetate and 5% Na2S2O5. The organic layer was washed with water, 0.1% of aq HCl, water, brine, dried and concentrated in vacuum. The residue was purified on silica column eluting with 20-30% ethyl acetate in heptane. Yield 1.68 g (55%). MS (ESI+): 262.2
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One

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